N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide

Vue d'ensemble

Description

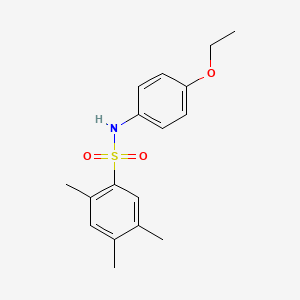

N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features an ethoxyphenyl group attached to a benzenesulfonamide core, which is further substituted with three methyl groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 4-ethoxyaniline with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process. The final product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Applications De Recherche Scientifique

Chemical Synthesis and Applications

N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide serves as a significant reagent in organic synthesis. Its complex structure allows it to function as a building block for creating more intricate molecules. The compound can undergo various chemical reactions including:

- Oxidation : This reaction can yield sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction : Reducing agents such as lithium aluminum hydride can convert the sulfonyl group into sulfinyl or thiol groups.

- Substitution : Electrophilic aromatic substitution can introduce nitro or halogen groups onto the aromatic rings of the compound.

These reactions highlight the compound's versatility in synthetic organic chemistry, making it valuable for developing new materials and chemicals .

Biological Properties

Research indicates that this compound exhibits potential biological activities. Studies have focused on its:

- Antimicrobial Properties : Similar to other sulfonamides, this compound may inhibit bacterial growth by mimicking natural substrates and blocking enzyme active sites.

- Anti-inflammatory Effects : Investigations into its mechanism of action suggest it could disrupt biochemical pathways related to inflammation .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential against various diseases. Its unique structural features may enhance its efficacy and specificity as a drug candidate. Ongoing studies aim to optimize its pharmacological properties and evaluate its safety profile in clinical settings .

Case Studies

- Antimicrobial Activity : A study demonstrated that compounds similar to this compound showed significant antibacterial effects against strains of Escherichia coli and Staphylococcus aureus. The mechanism involved competitive inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis .

- Anti-inflammatory Research : In vitro assays indicated that the compound could reduce pro-inflammatory cytokine production in macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis .

Mécanisme D'action

The mechanism of action of N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity and leading to bacterial cell death.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.

Sulfanilamide: A simple sulfonamide antibiotic.

Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

Uniqueness

N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and multiple methyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Activité Biologique

N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H21NO3S, with a molar mass of 319.42 g/mol. The compound features a sulfonamide group (-SO2NH-) attached to a substituted aromatic system, which is crucial for its biological activity. The presence of an ethoxy group and trimethyl substitution enhances its solubility and reactivity in biological systems.

The primary mechanism of action for this compound involves the inhibition of bacterial dihydropteroate synthase (DHPS). This enzyme is essential for folate synthesis in bacteria, and the sulfonamide group mimics para-aminobenzoic acid (PABA), a natural substrate for DHPS. By inhibiting this enzyme, the compound disrupts folate synthesis, leading to bacterial cell death.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Preliminary studies indicate that it can inhibit the growth of various bacterial strains by targeting their folate synthesis pathways. This makes it a candidate for further development as an antibiotic agent.

Anticancer Properties

Research has also suggested that this compound may possess anticancer activity. Studies evaluating sulfonamide derivatives have shown that they can affect cancer cell proliferation and induce apoptosis in certain cancer cell lines. The specific mechanisms are still under investigation but may involve the modulation of key signaling pathways related to cell growth and survival .

Case Studies and Experimental Data

-

Antibacterial Efficacy :

- A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established sulfonamides.

- Cytotoxicity Against Cancer Cells :

- Mechanistic Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| Sulfanilamide | Simple sulfonamide | Antimicrobial | DHPS inhibition |

| Sulfamethoxazole | Common antibiotic | Antimicrobial | DHPS inhibition |

| Ampiroxicam | Anti-inflammatory | Anti-inflammatory | COX inhibition |

This compound stands out due to its complex structure that may confer unique biological properties not found in simpler sulfonamides .

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-5-21-16-8-6-15(7-9-16)18-22(19,20)17-11-13(3)12(2)10-14(17)4/h6-11,18H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMPBGZWCOOVFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901321644 | |

| Record name | N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797883 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

494827-05-3 | |

| Record name | N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.